molecular formula C12H22N2O2 B2360565 Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 1823426-03-4

Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B2360565
CAS No.: 1823426-03-4
M. Wt: 226.32
InChI Key: SUMSUPZIMDXTDF-UHFFFAOYSA-N
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Description

Tert-butyl 6-(aminomethyl)-5-azaspiro[24]heptane-5-carboxylate is a complex organic compound featuring a spirocyclic structure The spirocyclic framework is notable for its rigidity and unique three-dimensional shape, which can impart distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a variety of methods, including:

    Cyclization of linear precursors: Linear precursors containing the necessary functional groups can undergo intramolecular cyclization under acidic or basic conditions to form the spirocyclic core.

    Use of protecting groups: Protecting groups such as tert-butyl esters are often employed to protect sensitive functional groups during the synthesis. These groups can be removed under mild conditions after the formation of the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and the development of scalable processes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate has a wide range of applications in scientific research, including:

    Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals. It can be used to design molecules with specific biological activities.

    Organic Synthesis: The spirocyclic core can serve as a building block for the synthesis of more complex molecules. Its rigidity and three-dimensional shape can influence the properties of the resulting compounds.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme interactions or receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The spirocyclic structure can influence the binding affinity and selectivity of the compound for its target. The aminomethyl group can participate in hydrogen bonding or electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate: Another spirocyclic compound with a similar structure but different ring size.

    Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: A related compound with an oxo group instead of an aminomethyl group.

Uniqueness

Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate is unique due to its specific spirocyclic structure and functional groups. The presence of the aminomethyl group provides additional sites for chemical modification, making it a versatile scaffold for the development of new compounds. Its rigidity and three-dimensional shape can also impart unique properties that are not found in linear or less rigid molecules.

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(4-5-12)6-9(14)7-13/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMSUPZIMDXTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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